Tlr2-IN-C29

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tlr2-IN-C29, also known as C29, is an inhibitor of TLR2/1 and TLR2/6 signaling . It is induced by synthetic and bacterial TLR2 agonists in human HEK-TLR2 and THP-1 cells, but only TLR2/1 signaling in murine macrophages .

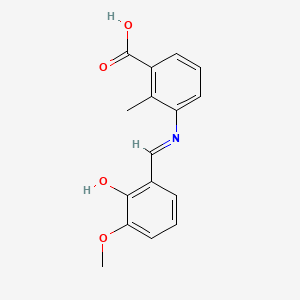

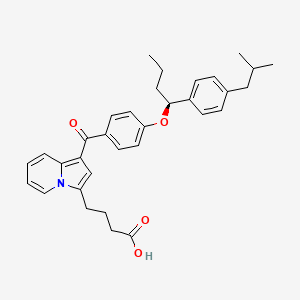

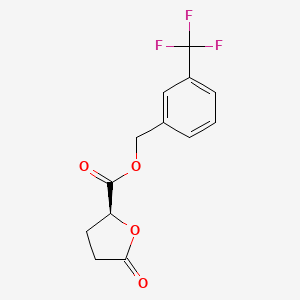

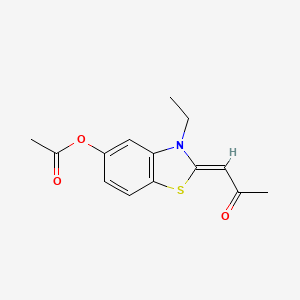

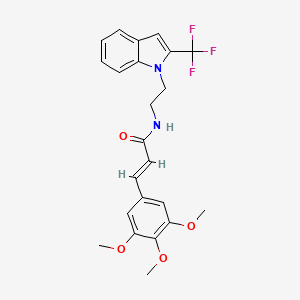

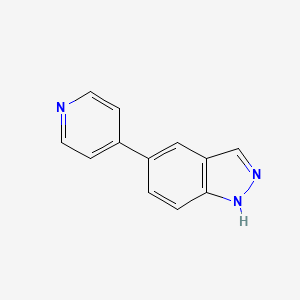

Molecular Structure Analysis

The molecular formula of Tlr2-IN-C29 is C16H15NO4 . The exact mass is 285.10 and the molecular weight is 285.29 .Chemical Reactions Analysis

Tlr2-IN-C29 binds a pocket in the BB loop within the TLR2 TIR domain, thereby inhibiting TLR2 interaction with the MyD88 adapter molecule and downstream MAPK and NF-κB activation . In human TLR2 signaling, Tlr2-IN-C29 blocks both TLR2/1 and TLR2/6 pathways .Physical And Chemical Properties Analysis

Tlr2-IN-C29 has a molecular weight of 285.3 g/mol . It is soluble in DMSO at a concentration of 50 mM (14.3 mg/ml) .科学的研究の応用

Therapeutic Modulation in Synucleinopathies

Tlr2-IN-C29, a small-molecule inhibitor of Toll-like receptor 2 (TLR2), plays a significant role in therapeutic modulation in synucleinopathies . Synucleinopathies, including Parkinson’s disease, are characterized by the accumulation of endogenous α-synuclein that stimulates an inflammatory response from microglia via the Toll-like receptors . Tlr2-IN-C29 can target microglia and curtail the inflammatory environment .

Neuroinflammation Management

Tlr2-IN-C29 has been found to be effective in managing neuroinflammation that occurs in synucleinopathies . The central nervous system’s immune cells, microglia, express a wide variety of pattern-recognition receptors, such as Toll-like receptors, that detect changes in the neural environment . Tlr2-IN-C29 can modulate these processes and manage the response .

Inhibition of TLR2 Signaling

Tlr2-IN-C29 is a small-molecule inhibitor of Toll-like receptor 2 (TLR2) . TLR2 plays an essential role in detecting a diverse range of microbial pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, parasites, and viruses . Tlr2-IN-C29 can inhibit TLR2 signaling and ligand specificity .

Anti-Inflammatory Applications

Tlr2-IN-C29 has anti-inflammatory applications . It blocks TLR2/1 signaling in murine macrophages via disruption of the MyD88 interaction with the TIR domain . This makes it a potential candidate for anti-inflammatory drug development .

Platelet Activation

Tlr2-IN-C29 has been found to play a role in platelet activation . The TLR2/Nuclear factor-κB axis, Bruton’s-tyrosine kinase, and a secondary ADP feedback loop are involved in Pam2CSK4-induced platelet functional responses . Tlr2-IN-C29 can inhibit these processes and dampen excessive platelet activation .

Platelet-Endothelial Cell Interactions

Tlr2-IN-C29 can influence platelet-endothelial cell interactions . Platelets challenged with Pam2CSK4 showed increased adhesion to human umbilical vein endothelial cells under static and physiologically relevant flow conditions . Tlr2-IN-C29 can potentially modulate these interactions .

作用機序

Target of Action

Tlr2-IN-C29, also known as TL2-C29, is a small-molecule inhibitor that primarily targets Toll-like receptor 2 (TLR2) . TLR2 plays an essential role in detecting a diverse range of microbial pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, parasites, and viruses . TLR1 and TLR6 co-receptors are crucial for TLR2 signaling and ligand specificity .

Mode of Action

TL2-C29 operates by binding to a pocket in the BB loop within the TLR2 TIR domain . This binding inhibits the interaction of TLR2 with the MyD88 adapter molecule, which is a crucial step in the downstream signaling process . In human TLR2 signaling, TL2-C29 blocks both TLR2/1 and TLR2/6 pathways . In murine tlr2 signaling, tl2-c29 preferentially inhibits the tlr2/1 pathway .

Biochemical Pathways

The inhibition of TLR2 interaction with the MyD88 adapter molecule by TL2-C29 leads to the suppression of downstream signaling pathways, including the MAPK and NF-κB activation pathways . These pathways are typically involved in initiating a pro-inflammatory response .

Pharmacokinetics

The working concentration for cell culture assays is between 25 - 200 µM .

Result of Action

The primary result of TL2-C29’s action is the inhibition of TLR2-mediated signaling, which includes the prevention of early activation of NF-κB and MAPKs . This leads to a reduction in the pro-inflammatory response typically associated with TLR2 signaling .

Action Environment

The action of TL2-C29 can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of synthetic and bacterial TLR2 agonists in the environment . Additionally, the compound’s stability may be influenced by factors such as temperature and light exposure .

Safety and Hazards

特性

IUPAC Name |

3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-10-12(16(19)20)6-4-7-13(10)17-9-11-5-3-8-14(21-2)15(11)18/h3-9,18H,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGMGRFVBFDHGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N=CC2=C(C(=CC=C2)OC)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348106 |

Source

|

| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tlr2-IN-C29 | |

CAS RN |

363600-92-4 |

Source

|

| Record name | 3-[(2-Hydroxy-3-methoxybenzylidene)amino]-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'](/img/structure/B611321.png)

![(S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione](/img/structure/B611323.png)